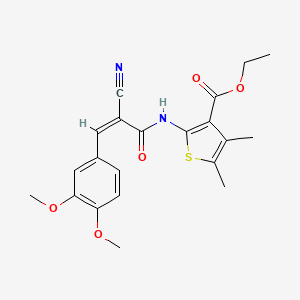

(Z)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

The compound “(Z)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate” is a synthetic acrylamide derivative featuring a thiophene core substituted with methyl groups, an ethyl carboxylate ester, and a 3,4-dimethoxyphenyl moiety linked via a cyanoacrylamido bridge. Its synthesis involves Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 3,4-dimethoxybenzaldehyde, yielding the (Z)-isomer predominantly . This compound is part of a broader class of acrylamido-thiophene derivatives studied for their antioxidant and anti-inflammatory activities, with structural variations influencing bioactivity .

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-6-28-21(25)18-12(2)13(3)29-20(18)23-19(24)15(11-22)9-14-7-8-16(26-4)17(10-14)27-5/h7-10H,6H2,1-5H3,(H,23,24)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCYJVEVYYPTQ-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves the Knoevenagel condensation reaction between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and various substituted benzaldehydes. This method has been reported to yield compounds with good purity and yields ranging from 55% to 95% . The synthesized compounds were characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer activities against several cancer cell lines including breast, colon, lung, and prostate cancers. These compounds were found to act as selective topoisomerase II inhibitors, which are crucial for DNA replication and repair processes in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 27.6 | Topoisomerase II Inhibition |

| Compound B | HT-29 (Colon) | 29.3 | ROS Induction |

| Compound C | A549 (Lung) | 30.0 | Apoptosis Induction |

Antioxidant Activity

The antioxidant properties of this compound were evaluated using several in vitro models. The compound demonstrated significant free radical scavenging activity against DPPH and nitric oxide radicals. Additionally, it showed protective effects against lipid peroxidation in rat brain homogenates .

Table 2: Antioxidant Activity Evaluation

| Method Used | Result |

|---|---|

| DPPH Scavenging | IC50 = 15 µM |

| Nitric Oxide Scavenging | IC50 = 20 µM |

| Ferric Ion-Induced Lipid Peroxidation | Significant Reduction |

Anti-inflammatory Effects

In vivo studies have indicated that certain derivatives of this compound possess anti-inflammatory properties. The carrageenan-induced rat paw edema model was used to assess the anti-inflammatory activity. Compounds exhibited a dose-dependent reduction in edema formation .

Case Studies

- Study on Anticancer Efficacy : A study conducted on a series of thiophene derivatives showed that some exhibited selective cytotoxicity towards MDA-MB-231 breast cancer cells with minimal toxicity to normal cells. This suggests that modifications in the thiophene structure can enhance anticancer activity while reducing side effects .

- Antioxidant Evaluation : Another research focused on evaluating the antioxidant potential of synthesized thiophene derivatives found that those with electron-withdrawing groups significantly improved their scavenging abilities against free radicals .

Comparison with Similar Compounds

Key Findings :

- 3,4-Dimethoxyphenyl substitution maximizes antioxidant efficacy due to synergistic electron donation from two methoxy groups, stabilizing free radical intermediates .

- Halogenated derivatives (e.g., 2,4-dichloro) exhibit divergent applications (e.g., pesticides) but reduced anti-inflammatory activity .

Core Structure Modifications

Thiophene vs. Tetrahydrobenzo[b]thiophene

The compound “(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” (CAS 292057-56-8) replaces the dimethylthiophene core with a saturated tetrahydrobenzo[b]thiophene system and a carboxamide group :

Heterocyclic Variations

The thiazole-containing derivative “(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate” (CAS 578698-31-4) introduces a thiazole ring, increasing molecular weight (437.6 g/mol) and lipophilicity . This structural shift may enhance pesticidal activity but reduce solubility in aqueous biological systems compared to the target compound .

Q & A

Q. What is the standard synthetic route for (Z)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

- Methodological Answer : The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 3,4-dimethoxybenzaldehyde. The reaction is catalyzed by piperidine and acetic acid in toluene under reflux (5–6 hours). Completion is monitored via thin-layer chromatography (TLC) using a 4:1 benzene/ethyl acetate solvent system. The product is purified by recrystallization (e.g., ethanol), yielding 72–94% pure material .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer :

- IR spectroscopy : Key peaks include υ~3156 cm⁻¹ (N-H stretch), ~2212 cm⁻¹ (C≡N stretch), and ~1668 cm⁻¹ (ester C=O stretch) .

- ¹H NMR : Diagnostic signals include δ 1.39–1.43 ppm (ester CH₃), δ 2.29–2.30 ppm (thiophene CH₃), δ 7.37–7.96 ppm (aromatic protons), and δ 12.28 ppm (amide NH) .

- Mass spectrometry : A molecular ion peak at m/z 419 (M + Na)⁺ confirms the molecular weight .

Q. What in vitro assays are used to evaluate its antioxidant and anti-inflammatory activities?

- Methodological Answer :

- Antioxidant activity : Assessed via DPPH radical scavenging, hydrogen peroxide, and nitric oxide inhibition assays. IC₅₀ values are compared to ascorbic acid as a standard .

- Anti-inflammatory activity : Evaluated in vivo using carrageenan-induced rat paw edema models, with indomethacin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer :

- Catalyst screening : Test alternatives to piperidine (e.g., DBU, pyrrolidine) to enhance reaction efficiency.

- Solvent effects : Explore polar aprotic solvents (e.g., DMF, THF) to reduce reaction time.

- Temperature control : Lower temperatures (e.g., 80°C vs. reflux) may minimize side reactions.

- Monitoring tools : Use HPLC or GC-MS for real-time reaction tracking .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity data from synthesized derivatives .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How is the stereochemical configuration (Z/E) resolved experimentally?

- Methodological Answer :

- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). The thiophene and acrylamido groups’ dihedral angles confirm the Z-configuration .

- NOESY NMR : Detect spatial proximity between the cyano group and aromatic protons to infer geometry .

Q. How to address contradictions in bioactivity data between structural analogs?

- Methodological Answer :

- Structural comparison : Analyze substituent effects (e.g., 3,4-dimethoxy vs. 4-isopropylphenyl) on solubility and steric hindrance .

- Assay standardization : Ensure consistent protocols (e.g., cell lines, animal models) across studies.

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate variable impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.